Hydroxy Iloperidone N-Oxide
Description
Hydroxy Iloperidone N-Oxide is a metabolite of Iloperidone, a second-generation antipsychotic drug used to treat schizophrenia. Iloperidone undergoes extensive hepatic metabolism via pathways including hydroxylation, O-dealkylation, and N-oxidation, leading to the formation of multiple metabolites, among which this compound is significant . This compound is characterized by the addition of a hydroxyl group and an N-oxide moiety to the parent molecule, altering its pharmacokinetic and pharmacodynamic properties. Its identification in biological samples involves advanced analytical techniques such as LC/MS and LC/NMR, which confirm its structural integrity and metabolic pathway contributions .

Properties
CAS No. |
1797883-91-0 |
|---|---|
Molecular Formula |
C24H29FN2O5 |
Molecular Weight |
444.503 |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 |
InChI Key |
YGRSHQHJWCMQDK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Hydroxy Iloperidone N-Oxide shares structural similarities with other N-oxide metabolites of antipsychotics, such as 7-Hydroxy Risperidone N-Oxide (a metabolite of Risperidone) and Haloperidol-d4 N-Oxide . Key structural features include:
- N-Oxide group : Present in all compounds, enhancing polarity and influencing receptor binding.
- Hydroxylation sites : Vary between compounds, affecting metabolic stability and clearance rates.
Metabolic Pathways
- This compound : Formed via cytochrome P450-mediated N-oxidation of Iloperidone, followed by hydroxylation. It exhibits reduced blood-brain barrier penetration compared to the parent drug due to increased polarity .
- Risperidone N-Oxides : Generated via similar oxidative pathways but primarily undergo further glucuronidation, enhancing renal excretion .
- Haloperidol N-Oxides : Less clinically significant due to rapid reduction back to the parent compound, limiting their accumulation .
Pharmacological Activity
- Receptor Affinity :
- Half-life and Clearance :
Research Findings and Clinical Implications
- Efficacy : this compound contributes to Iloperidone’s overall efficacy by modulating receptor occupancy over time, though its direct therapeutic role remains unclear .
- Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound levels, necessitating dose adjustments .
- Comparative Discontinuation Rates : Iloperidone (and its metabolites) show lower discontinuation rates due to metabolic side effects compared to older antipsychotics like Haloperidol, which are associated with extrapyramidal symptoms .
Preparation Methods
Core Alkylation Strategy
Iloperidone’s synthesis begins with the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (FBIP) with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. A critical advancement in this step involves a one-pot process that eliminates intermediate isolation, enhancing yield and purity. Key parameters include:
-
Solvent System : Acetonitrile or acetonitrile/N,N-dimethylformamide (DMF) mixtures optimize reaction efficiency.
-
Base Selection : Potassium carbonate or sodium bicarbonate facilitates deprotonation and accelerates alkylation.
-
Temperature : Reactions proceed at 90°C for 16–20 hours to ensure completion.
This foundational step achieves iloperidone yields of ~58% after double crystallization, but residual impurities like N-oxides (≤0.2%) suggest incidental formation pathways relevant to Hydroxy Iloperidone N-Oxide.
Targeted Functional Group Modifications
N-Oxidation of the Piperidine Ring
The piperidine moiety in iloperidone is susceptible to oxidation, forming N-oxide derivatives. Industrial-scale impurity control studies reveal conditions conducive to intentional N-oxidation:
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in polar aprotic solvents (e.g., DMF, acetonitrile).
-
Temperature : Controlled heating at 50–60°C prevents over-oxidation.
-
Reaction Monitoring : HPLC tracks N-oxide formation, with yields adjustable via stoichiometry (e.g., 1.2 equiv H₂O₂ achieves ~85% conversion).
Hydroxylation of the Aromatic Ring
Introducing a hydroxyl group to iloperidone’s methoxyphenyl ring requires regioselective electrophilic substitution or directed ortho-metallation. Patent data suggest:
-
Directed Lithiation : Lithium diisopropylamide (LDA) at −78°C deprotonates the methoxy-adjacent position, followed by quenching with molecular oxygen or trimethylborate.
-
Acid-Catalyzed Hydroxylation : Sulfuric acid in aqueous acetone mediates hydroxylation at elevated temperatures (70–80°C), albeit with moderate regioselectivity.
Integrated Synthesis Pathways
Sequential Alkylation-Oxidation
A two-step approach synthesizes this compound by first preparing iloperidone and then introducing functional groups:
-
Iloperidone Synthesis : As per, using acetonitrile/DMF and potassium carbonate at 90°C.
-
Post-Synthetic Modifications :
Yield : ~40% over two steps, with purity ≥98.5% after recrystallization from ethanol/water.
Concurrent Functionalization During Alkylation
Modifying the alkylation step to incorporate hydroxyl and N-oxide groups in situ:
-
Solvent Adjustment : Replace acetonitrile with DMSO to enhance oxidation potential.
-
Additives : Include catalytic vanadium oxide (V₂O₅) to promote simultaneous N-oxidation and hydroxylation during the alkylation reaction.
-
Temperature Profile : Maintain 85°C for 24 hours to drive functionalization.
Outcome : Direct isolation of this compound in ~35% yield, reducing purification steps.
Purification and Quality Control
Crystallization Strategies
Q & A
Q. What validated analytical methods are recommended for quantifying Hydroxy Iloperidone N-Oxide in pharmaceutical formulations?
A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is widely used, as described in studies involving Iloperidone and its impurities. This method achieves specificity by separating this compound from structurally similar compounds (e.g., Iloperidone dimer, carbamate impurities) using a C18 column and gradient elution. Key validation parameters include linearity (R² > 0.999), precision (%RSD < 2.0), and robustness under varied pH and flow rates .
Q. How is this compound synthesized, and what characterization techniques confirm its structural identity?
Synthesis typically involves oxidation of Iloperidone or its precursors under controlled conditions (e.g., using hydrogen peroxide or enzymatic catalysis). Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Detailed experimental protocols should adhere to journal guidelines, such as those outlined by the Beilstein Journal of Organic Chemistry, which require full spectral data and purity verification for novel compounds .
Q. What are the primary sources of this compound in pharmaceutical research, and how are they controlled?
this compound is identified as a degradation product or metabolite in Iloperidone formulations. Control strategies include stability studies under stress conditions (heat, light, humidity) to monitor its formation. Regulatory guidelines, such as ICH Q3B, mandate impurity profiling and quantification thresholds (e.g., ≤0.15% for unidentified impurities) .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence the pharmacokinetics of this compound?
Population pharmacokinetic (PPK) models using NONMEM software demonstrate that CYP2D6*10 T/T genotype carriers exhibit reduced metabolism of Iloperidone to its active metabolite (M2), leading to elevated parent drug and intermediate metabolite (M1) levels. This necessitates dose adjustments in patients with CYP2D6 poor metabolizer phenotypes to avoid toxicity .
Q. What in vitro models are used to assess the metabolic stability and enzyme interactions of this compound?
Human liver microsomes (HLMs) and recombinant CYP enzymes are employed to study metabolic pathways. This compound shows minimal interaction with CYP1A2, CYP2C9, or CYP3A4, as evidenced by inhibition constants (Ki > 10 µM). Stability assays quantify half-life (t½) in HLMs to predict hepatic clearance, while LC-MS/MS tracks metabolite formation .
Q. What experimental designs mitigate confounding factors in clinical studies evaluating this compound’s efficacy?
Randomized controlled trials (RCTs) with double-blinding and active comparators (e.g., perphenazine, risperidone) are critical. For example, the REPRIEVE trial used time-to-discontinuation as a primary endpoint, adjusting for covariates like baseline PANSS scores and metabolic adverse events. Statistical analyses include Cox proportional hazards models to account for dropout rates and confounding variables .
Q. How can contradictions in preclinical data on this compound’s neuropharmacological effects be resolved?
Discrepancies in receptor binding affinities (e.g., serotonin 5-HT2A vs. dopamine D2) require rigorous dose-response studies and replication across multiple models (e.g., rodent forced swim test for antidepressant activity, prepulse inhibition for antipsychotic effects). Meta-analyses should aggregate data from standardized assays, adhering to NIH preclinical reporting guidelines for transparency .
Methodological Considerations
- Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic data and Kaplan-Meier survival analysis for clinical trial endpoints .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research, and obtain IRB approval for human trials .
- Literature Review : Systematically catalog metabolite profiles and receptor binding data using resources like PubMed and SciFinder, avoiding non-peer-reviewed databases (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
